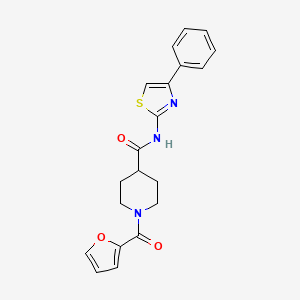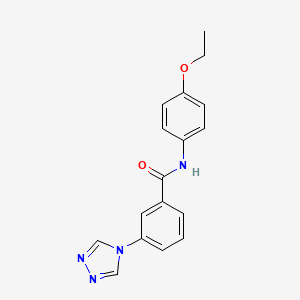
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, also known as FTCP, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In neurology, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to activate certain receptors in the brain that are involved in memory and cognitive function. In cardiovascular diseases, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to activate potassium channels in the smooth muscle cells of blood vessels, leading to vasodilation.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurology, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to improve cognitive function and memory. In cardiovascular diseases, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to have vasodilatory effects, leading to a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. However, one limitation of using 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide. One direction is to further investigate its potential applications in cancer research, neurology, and cardiovascular diseases. Another direction is to study its potential side effects and toxicity in the body. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.
Synthesemethoden
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-furoyl chloride with 4-phenyl-1,3-thiazol-2-amine, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been widely studied for its potential applications in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been studied for its potential to improve cognitive function and memory. In cardiovascular diseases, 1-(2-furoyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
Eigenschaften
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(22-20-21-16(13-27-20)14-5-2-1-3-6-14)15-8-10-23(11-9-15)19(25)17-7-4-12-26-17/h1-7,12-13,15H,8-11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJZCAQZWTBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5459799.png)
![N-(2-ethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5459809.png)


![4-[3-(4-morpholinylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine dihydrochloride](/img/structure/B5459824.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5459827.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5459834.png)

![3-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}-1,2-benzisoxazole](/img/structure/B5459866.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5459875.png)
![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5459877.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459883.png)